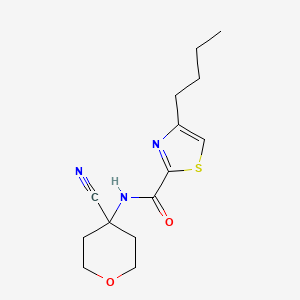

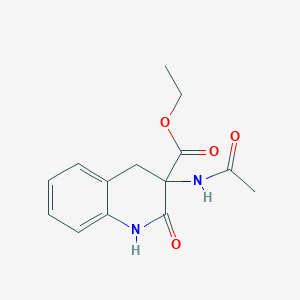

![molecular formula C14H8F2N2O4 B2875302 N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine CAS No. 303987-13-5](/img/structure/B2875302.png)

N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine” is a chemical compound that can be purchased from various chemical suppliers . Unfortunately, there is limited information available about its specific use or application.

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate has been reported to produce 2,6-difluorobenzoyl isocyanate . This product can react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N’-(polyfluoroaryl)urea .Wissenschaftliche Forschungsanwendungen

Electrochemical and Spectroscopic Studies

Oxidation Products of Antioxidants : Research on antioxidants based on N,N′-substituted p-phenylenediamines, which are structurally related to the compound , has shown that these compounds undergo reversible redox reactions. These findings are crucial for developing new antioxidant materials for industrial applications, such as in the rubber industry. The study utilized electrochemical and spectroscopic methods to understand the oxidation mechanisms and the formation of oxidation products (Rapta et al., 2009).

Organic Synthesis

Synthesis of Nitroso-Compounds : The oxidation of substituted anilines, including 2,6-difluoroaniline, to nitroso-compounds by peroxybenzoic acid demonstrates the synthetic utility of these reactions in creating nitroso derivatives. This process is fundamental in organic synthesis for constructing nitroso functional groups in complex molecules (Nunno et al., 1970).

Biochemical Applications

Arylamine N-oxygenase Study : The study of arylamine N-oxygenase from Pseudomonas syringae, which oxidizes aromatic amines to aryl nitro compounds, provides insights into the biochemistry of these enzymes. Understanding these enzymes' substrate specificity and oxidation mechanisms is crucial for synthesizing natural products with pharmacological importance (Platter et al., 2011).

Material Science

Electrochemical Oxidation and Surface Modification : The electrochemical oxidation of primary amines in ionic liquid media has been explored for modifying electrode surfaces. This research is relevant for developing new materials with specific electrochemical properties, potentially applicable in sensors and catalysis (Ghilane et al., 2010).

Fluorescent Tags for Biology

Synthesis of NBD Fluorescent Derivatives : The efficient synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride demonstrates the application of these compounds as fluorescent tags in biological research. These derivatives can be used for labeling and tracking molecules in live cells, contributing to the understanding of cellular processes (Jung et al., 2011).

Eigenschaften

IUPAC Name |

[(E)-(3-nitrophenyl)methylideneamino] 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O4/c15-11-5-2-6-12(16)13(11)14(19)22-17-8-9-3-1-4-10(7-9)18(20)21/h1-8H/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAJFDGFIRDHKM-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NOC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/OC(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2875222.png)

![1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine](/img/structure/B2875225.png)

![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)

![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)

![4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide](/img/structure/B2875239.png)

![2-{2-[4-(3-tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2875242.png)